Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
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Overview
Description
Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate is a chemical compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is characterized by the presence of a cyclobutane ring substituted with two diethyl acetate groups. This compound is primarily used in research and development settings, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid groups are converted to ester groups .
Industrial Production Methods
While specific industrial production methods for Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization would be common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Cyclobutane-1,1-dimethanol.
Substitution: Cyclobutane derivatives with substituted ester groups.
Scientific Research Applications
Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Similar structure but lacks the diacetate groups.
Cyclobutane-1,1-dicarboxylic acid: The parent compound without esterification.
Cyclobutane-1,1-dimethanol: A reduced form of the compound.
Uniqueness
Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-10(13)8-12(6-5-7-12)9-11(14)16-4-2/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAAFUHPVJVWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501523 |
Source
|
Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51008-00-5 |
Source
|
Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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